An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid
For professionals in drug development, medicinal chemistry, and analytical science, the precise characterization of a molecule is the bedrock of all subsequent research. Fundamental to this characterization are two key physical constants: Molecular Weight and Exact Mass. This guide provides an in-depth examination of these properties for the heterocyclic compound 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid , a molecule of interest for its potential applications in medicinal chemistry.[1][2]
We will explore not only the theoretical values but also the causality behind the experimental techniques used to verify them, ensuring a self-validating system of analysis crucial for scientific integrity.
Compound Identity and Core Physicochemical Properties
The first step in any rigorous analysis is the unambiguous identification of the molecule . The structure, derived from its IUPAC name, reveals a fused imidazo[2,1-b]thiazole heterocyclic core with ethyl, methyl, and carboxylic acid substitutions.[1][3]
Based on this structure, we can determine the molecular formula and subsequently calculate its mass properties.
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IUPAC Name: 3-ethyl-6-methylimidazo[2,1-b][1][4]thiazole-5-carboxylic acid[1]
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Canonical SMILES: CCC1=CSC2=NC(=C(N12)C(=O)O)C[1]
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InChI Key: LQKRSQFLKAGMII-UHFFFAOYSA-N[1]
These identifiers are critical for database searches and consistent reporting. The core data, derived from the molecular formula, is summarized below.
| Parameter | Value | Unit |
| Molecular Weight | 210.26 | g/mol |
| Exact (Monoisotopic) Mass | 210.04630 | Da |
| Molecular Formula | C₉H₁₀N₂O₂S |
Table 1: Key Physicochemical Properties of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.[1][2]
The Distinction and Significance of Molecular Weight vs. Exact Mass
In the laboratory, the terms "Molecular Weight" and "Exact Mass" are often used interchangeably, but they represent distinct concepts with different applications, particularly in the context of mass spectrometry.[5]
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Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[5][6] It is calculated using the atomic weights found on the periodic table (e.g., C ≈ 12.011, H ≈ 1.008). This value is essential for gravimetric analysis, such as preparing solutions of a specific molarity.
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Exact Mass (or Monoisotopic Mass) is the mass calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491, ³²S = 31.97207).[4][6] This value is what is measured by a mass spectrometer. High-resolution mass spectrometry (HRMS) can measure this value to several decimal places, providing a high degree of confidence in the elemental composition of an unknown compound.[7][8]
The ability of HRMS to distinguish between molecules with the same nominal mass but different exact masses (isobars) is a cornerstone of modern analytical chemistry, from drug metabolite identification to proteomics.[7][9][10]
Experimental Verification: A High-Resolution Mass Spectrometry Workflow
Theoretical calculations must be confirmed by empirical data. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for verifying the exact mass of a small molecule and, by extension, confirming its elemental composition.[8][11][12]
The causality for choosing HRMS lies in its analytical selectivity; the precise mass measurement it provides is crucial for distinguishing the target analyte from other molecules in a complex mixture and for confirming its identity with high confidence.[9][12]
Below is a standard, self-validating protocol for this determination.
Experimental Protocol: Exact Mass Determination by LC-HRMS
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Sample Preparation:
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Causality: To ensure accurate measurement, the analyte must be pure and dissolved in a solvent compatible with the ionization source.
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a. Accurately weigh ~1 mg of 3-Ethyl-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid.
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b. Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
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c. Perform a serial dilution to a final concentration of ~1 µg/mL in a solvent mixture appropriate for the LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
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-
Liquid Chromatography (LC) Separation:
-
Causality: Chromatography separates the analyte from potential impurities, salts, or excipients, ensuring that only the compound of interest enters the mass spectrometer at a given time.
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a. Inject 1-5 µL of the final sample solution onto a suitable C18 reverse-phase column.
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b. Elute the compound using a gradient of mobile phase A (e.g., Water with 0.1% Formic Acid) and mobile phase B (e.g., Acetonitrile with 0.1% Formic Acid).
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-
Ionization:
-
Causality: The neutral molecule must be converted into a gas-phase ion to be manipulated and detected by the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound.
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a. Utilize an ESI source, typically in positive ion mode, to generate the protonated molecule, [M+H]⁺.
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-
Mass Analysis:
-
Causality: An HRMS analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is required to achieve the mass accuracy needed (typically <5 ppm) to confirm the elemental formula.[9][13]
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a. Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 m/z).
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b. Ensure the instrument is properly calibrated to achieve high mass accuracy.
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-
Data Analysis:
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Causality: The acquired data is processed to identify the ion corresponding to the analyte and compare its measured exact mass to the theoretical value.
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a. Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
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b. Identify the monoisotopic peak for the [M+H]⁺ ion. The theoretical exact mass for [C₉H₁₀N₂O₂S + H]⁺ is 211.05377 Da.
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c. Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.
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Workflow Visualization
The logical flow of this experimental process can be visualized as follows:
Application in Drug Development
In the pharmaceutical industry, precise mass determination is not merely an academic exercise; it is a critical requirement throughout the drug discovery and development pipeline.[10][14]
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Compound Confirmation: Verifies the identity of newly synthesized compounds.
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Metabolite Identification: In ADME (Absorption, Distribution, Metabolism, and Excretion) studies, HRMS is used to propose elemental formulas for unknown drug metabolites.[15]
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Impurity Profiling: Helps identify and quantify process-related impurities and degradation products.
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Quantitative Bioanalysis: While often performed with triple quadrupole mass spectrometers, HRMS offers high selectivity for quantifying drugs and their metabolites in complex biological matrices.[10]
The ability to rapidly and accurately confirm molecular formulas accelerates decision-making, ensuring that downstream studies are conducted on the correct chemical entity.[14]
References
-
ChemCalc: molecular formula analysis. (n.d.). Retrieved from [Link]
-
Experimental workflow for the mass spectrometry-based analysis... (n.d.). ResearchGate. Retrieved from [Link]
-
High-Resolution Mass Spectrometry and Its Diverse Applications: Cutting-Edge Techniques and Instrumentation. (2022, December 22). Routledge. Retrieved from [Link]
-
Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. (n.d.). PMC. Retrieved from [Link]
-
High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]
-
Workflows for automated downstream data analysis and visualization in large-scale computational mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. (2020, September 17). ACS Publications. Retrieved from [Link]
-
Molecular mass calculator. (n.d.). The ISIC- EPFL mstoolbox. Retrieved from [Link]
-
Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri. Retrieved from [Link]
-
Experimental Design and MS Workflows for Omics Applications. (n.d.). Agilent. Retrieved from [Link]
-
Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. (2025, May 26). PMC. Retrieved from [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved from [Link]
-
Imidazo(2,1-b)thiazole. (n.d.). PubChem. Retrieved from [Link]
-
Imidazo(2,1-b)thiazole-35S, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Advances in high‐throughput mass spectrometry in drug discovery. (n.d.). PMC. Retrieved from [Link]
-
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl). (n.d.). PubChem. Retrieved from [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ethyl 6-MethyliMidazo[2,1-b]thiazole-3-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Fundamentals: Applications of LC/MS in small molecule drug discovery. (2020, May 21). Stanford University Mass Spectrometry. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022, August 10). Semantic Scholar. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Imidazothiazoles | Fisher Scientific [fishersci.com]
- 4. ChemCalc - Molecular Formula Calculator for Mass Spectrometry [chemcalc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. routledge.com [routledge.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
